CK-2127107 mechanism of action on fast skeletal muscle
CK-2127107 mechanism of action on fast skeletal muscle
An In-Depth Technical Guide to the Mechanism of Action of CK-2127107 (Reldesemtiv) on Fast Skeletal Muscle
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CK-2127107, also known as reldesemtiv, is a second-generation, selective fast skeletal muscle troponin activator (FSTA) designed to amplify the muscular response to neuronal input. In conditions characterized by muscle weakness and fatigue, such as spinal muscular atrophy (SMA) or amyotrophic lateral sclerosis (ALS), neuromuscular input may be diminished.[1] CK-2127107 offers a therapeutic strategy by directly targeting the contractile machinery of the muscle itself. Its mechanism centers on sensitizing the sarcomere to calcium by binding to the fast skeletal troponin complex and slowing the rate of calcium dissociation.[2][3][4] This action leads to a significant increase in muscle force at submaximal stimulation frequencies, which are typical for everyday activities, without impacting maximal force-generating capacity.[5][6] This guide provides a detailed examination of the molecular mechanism, quantitative effects, and key experimental protocols used to characterize CK-2127107.
The Core Mechanism: Targeting the Troponin Complex
Skeletal muscle contraction is initiated by the release of calcium (Ca²⁺) from the sarcoplasmic reticulum, which then binds to the troponin complex on the actin thin filament.[1] This binding event triggers a conformational change that moves tropomyosin, exposing myosin-binding sites on actin and allowing for cross-bridge cycling and force generation. The troponin complex is the key calcium sensor in this process.[7]
CK-2127107 exerts its effect by directly modulating the function of this complex.[8][9]
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Selective Binding: The compound selectively binds to the fast skeletal troponin complex .[10][11] It shows little to no effect on slow skeletal or cardiac muscle isoforms, which is a critical feature for therapeutic safety, avoiding unwanted cardiac effects.[1][4][7] Computational and experimental studies suggest the binding site is a hydrophobic pocket located at the interface between the regulatory domain of troponin C (TnC) and the "switch" region of troponin I (TnI).[7]
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Slowing Calcium Dissociation: The primary molecular action of CK-2127107 is to slow the rate of calcium release from fast skeletal TnC.[2][3][4] By stabilizing the Ca²⁺-bound state of troponin, the compound effectively increases the affinity of the complex for calcium.[7][12]
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Calcium Sensitization: This slowing of Ca²⁺ dissociation sensitizes the entire sarcomere to calcium.[3][13] Consequently, for any given submaximal concentration of intracellular calcium, more troponin complexes are in an "active" state, leading to a greater degree of thin filament activation and increased force production.
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Amplification of Submaximal Force: The functional result is a leftward shift in the force-calcium relationship, meaning less calcium is required to achieve a given level of muscle force.[1][13][14] This translates to an amplification of muscle force specifically at submaximal nerve stimulation frequencies, which are used for most voluntary movements.[4][5]
Below is a diagram illustrating this signaling pathway.
Caption: Mechanism of CK-2127107 in sensitizing the sarcomere to calcium.
Quantitative Data Presentation
The effects of CK-2127107 and related FSTAs have been quantified across various in vitro and in vivo models.
Table 1: In Vitro Potency and Binding Affinity of FSTAs
| Compound | Assay | Parameter | Value | Source |
| Reldesemtiv (CK-2127107) | Fast Skeletal Myofibril Activation | EC₅₀ | 3.4 µM | [10] |
| CK-2017357 | Myofibril ATPase Activity | EC₅₀ | 390 ± 17 nM | [1] |
| CK-2017357 | Isothermal Titration Calorimetry | K_d | 40 ± 6 nM | [1] |
| CK-2017357 (20 µM) | Ca²⁺ Release from Troponin Complex | Control Rate | 14.7 s⁻¹ | [1] |
| Treated Rate | 4.0 s⁻¹ | [1] |
Table 2: Effect of FSTAs on Skinned Muscle Fiber Contractility
| Compound | Muscle Fiber | Parameter | Control | Treated | Source |
| CK-2017357 (5.0 µM) | Rabbit Psoas (Fast) | pCa₅₀ | 5.61 ± 0.01 | 6.52 ± 0.02 | [1] |
| CK-2127107 (3 µM) | Rat EDL | Force-Ca²⁺ Relationship | Baseline | Significant leftward shift | [13][14] |
| CK-2127107 (30 µM) | Rat Diaphragm | Ca²⁺ Sensitivity | Lower in HF model | Significantly Increased | [13] |
Table 3: Pharmacodynamic Effects of CK-2127107/Reldesemtiv in Humans
| Study Population | Muscle / Test | Stimulation | Parameter | Effect of Drug | Source |
| Healthy Volunteers | Tibialis Anterior | 10 Hz Nerve Stimulation | Peak Force | ~60% increase | [4] |
| SMA Patients (450 mg BID) | 6 Minute Walk Distance | Submaximal Exercise | Change from Baseline (8 wks) | +24.89 meters (vs. placebo) | [15] |
| SMA Patients (450 mg BID) | Maximal Expiratory Pressure | Respiratory Muscle Strength | Change from Baseline (8 wks) | +13.15 cm H₂O (vs. placebo) | [15] |
Experimental Protocols
Characterization of FSTAs like CK-2127107 relies on a suite of specialized assays. The methodologies for key experiments are detailed below.
Skinned Muscle Fiber Force-pCa Relationship
This assay directly measures the effect of a compound on the calcium sensitivity of the contractile apparatus.
Methodology:
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Fiber Preparation: Single muscle fibers or small bundles are dissected from fast-twitch muscles (e.g., rabbit psoas, rat extensor digitorum longus [EDL]).[1][6] The fiber membrane is chemically "skinned" (permeabilized) using detergents (e.g., Triton X-100) to allow direct experimental control of the intracellular environment.
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Apparatus: The skinned fiber is attached between a force transducer and a motor. The preparation is mounted on a system that allows for rapid transfer between a series of solutions with precisely controlled ionic compositions.
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Solutions: A set of "relaxing" (low Ca²⁺, high EGTA) and "activating" (high Ca²⁺) solutions are prepared.[6] Submaximal activating solutions with varying free Ca²⁺ concentrations (expressed as pCa, the negative log of the molar Ca²⁺ concentration) are created by mixing the relaxing and activating solutions.[6] The test compound (e.g., CK-2127107) is added to these solutions.
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Data Acquisition: The fiber is sequentially bathed in solutions of increasing calcium concentration (decreasing pCa), and the steady-state isometric force is recorded at each step.
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Analysis: The recorded force at each pCa is normalized to the maximal force (typically at pCa 4.5). The resulting data are plotted to generate a force-pCa curve. The pCa required to produce 50% of maximal force (pCa₅₀) is calculated by fitting the data to the Hill equation. A leftward shift in the curve and an increase in the pCa₅₀ value in the presence of the compound indicate an increase in calcium sensitivity.[1]
Myofibril ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by myofibrils, which is directly proportional to the extent of actin-myosin cross-bridge cycling.
Methodology:
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Myofibril Isolation: Fast skeletal myofibrils are prepared from a source like rabbit psoas muscle through homogenization and differential centrifugation.[1]
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Assay System: A coupled-enzyme system is used to measure steady-state ATPase activity.[1] The hydrolysis of ATP to ADP by myosin is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.
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Measurement: The reaction is initiated in a multi-well plate containing myofibrils, buffered solutions with fixed calcium concentrations (e.g., pCa 6.0 for submaximal activation), and varying concentrations of CK-2127107.[1] The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer.
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Analysis: The ATPase rates are plotted against the compound concentration to determine the EC₅₀, the concentration that produces 50% of the maximal response.[1] Selectivity is confirmed by testing against slow skeletal and cardiac myofibrils, where little to no activity is expected.[1]
Calcium Release Kinetics from Troponin Complex
This experiment directly measures the molecular action of the drug on its target.
Methodology:
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Protein Preparation: The fast skeletal troponin complex (TnC, TnI, TnT) is purified or recombinantly expressed.
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Assay Principle: A fluorescent calcium chelator (e.g., Quin-2) is used to monitor the release of Ca²⁺ from the troponin complex.[1]
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Stopped-Flow Fluorimetry: The Ca²⁺-loaded troponin complex (with or without pre-incubation with CK-2127107) is rapidly mixed with a solution containing a high concentration of the chelator in a stopped-flow instrument.
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Data Acquisition: As Ca²⁺ dissociates from troponin, it is bound by the chelator, resulting in a change in fluorescence. This change is monitored over time with high temporal resolution.
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Analysis: The rate of fluorescence change is fitted to an exponential function to determine the rate constant (k_off) for calcium release. A decrease in this rate constant in the presence of CK-2127107 provides direct evidence that the compound slows calcium dissociation.[1]
The workflow for a typical preclinical characterization is outlined in the diagram below.
Caption: Preclinical workflow for characterizing a fast skeletal troponin activator.
Conclusion
CK-2127107 (reldesemtiv) represents a targeted therapeutic approach to treating muscle weakness by directly enhancing the efficiency of the muscle's contractile machinery. Its mechanism of action is centered on the allosteric modulation of the fast skeletal troponin complex, leading to calcium sensitization and the amplification of force production during submaximal effort. The comprehensive in vitro and in vivo data confirm this mechanism, demonstrating a clear translation from molecular effect to functional improvement in preclinical models and humans. For researchers and drug developers, this class of molecules provides a compelling strategy for addressing conditions of neuromuscular compromise where the final common pathway of weakness can be targeted downstream of the primary pathology.
References
- 1. Activation of fast skeletal muscle troponin as a potential therapeutic approach for treating neuromuscular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical data published on fast skeletal muscle troponin activator | Drug Discovery News [drugdiscoverynews.com]
- 3. cytokinetics.com [cytokinetics.com]
- 4. CK‐2127107 amplifies skeletal muscle response to nerve activation in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast skeletal muscle troponin activator CK‐2066260 mitigates skeletal muscle weakness independently of the underlying cause - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Skeletal Muscle Troponin Activation Increases Force of Mouse Fast Skeletal Muscle and Ameliorates Weakness Due to Nebulin-Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reldesemtiv in Patients with Spinal Muscular Atrophy: a Phase 2 Hypothesis-Generating Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cytokinetics.com [cytokinetics.com]
- 14. The small-molecule fast skeletal troponin activator, CK-2127107, improves exercise tolerance in a rat model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. curesma.org [curesma.org]
